molecular formula C18H25N3 B7527670 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile

2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile

Cat. No. B7527670
M. Wt: 283.4 g/mol
InChI Key: SRDLYJIKYUYUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile, also known as PIPER, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile acts as a positive allosteric modulator of GPCRs, specifically the M2 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the orthosteric binding site for the receptor's natural ligand. This binding enhances the activity of the receptor in response to the natural ligand, leading to an increase in downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile are dependent on the specific GPCR that it modulates. For example, 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile has been shown to enhance the activity of the M2 muscarinic acetylcholine receptor, leading to an increase in parasympathetic nervous system activity. 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile has also been shown to modulate the activity of other GPCRs, such as the dopamine D2 receptor, with potential implications for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile in lab experiments is its specificity for GPCRs. This allows researchers to study the activity of specific receptors without affecting other signaling pathways. However, one limitation of using 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile is its potential for off-target effects, as it has been shown to modulate the activity of other proteins besides GPCRs.

Future Directions

There are several potential future directions for research on 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile. One area of interest is the development of more selective 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile analogs that can modulate specific GPCRs with greater precision. Another area of interest is the use of 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile in the development of new drugs that target GPCR signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile and its potential for off-target effects.

Synthesis Methods

The synthesis of 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile involves the reaction of 4-piperidin-1-ylpiperidine with benzyl chloride in the presence of a base. The resulting product is then subjected to a reaction with potassium cyanide to produce 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile. This synthesis method has been optimized to produce high yields of 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile with good purity.

Scientific Research Applications

2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs) and their signaling pathways. GPCRs are a family of membrane proteins that play a crucial role in various physiological processes, such as neurotransmission, hormone secretion, and immune response. 2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile has been shown to modulate the activity of GPCRs, making it a useful tool in the study of these receptors.

properties

IUPAC Name

2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c19-14-16-6-2-3-7-17(16)15-20-12-8-18(9-13-20)21-10-4-1-5-11-21/h2-3,6-7,18H,1,4-5,8-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDLYJIKYUYUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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